5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclobutyloxy-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-6-3-2-4-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIQBLJFJBMBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polycondensation:
A bifunctional derivative of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole could be synthesized, for example, a diol derivative. This monomer could then undergo polycondensation with a diacyl chloride to form a polyester.
| Monomer 1 | Monomer 2 | Polymer Type | Illustrative Repeating Unit |
|---|---|---|---|
| A diol-functionalized 3-methyl-1,2,4-thiadiazole | Terephthaloyl chloride | Polyester | Polyester with thiadiazole in the backbone |
Step Growth Polymerization Via Cross Coupling:
A dihalo-functionalized aromatic compound could be reacted with a 3-methyl-1,2,4-thiadiazole bearing a boronic acid ester at the C5 position in a step-growth polymerization via the Suzuki-Miyaura coupling reaction. This would lead to a conjugated polymer incorporating the thiadiazole ring into the polymer backbone.
| Monomer 1 | Monomer 2 | Polymer Type | Illustrative Repeating Unit |
|---|---|---|---|
| 1,4-Dibromobenzene | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole | Conjugated Polymer | Poly(p-phenylene-alt-3-methyl-1,2,4-thiadiazole) |
The selection of the linker and the polymerization strategy would be dictated by the desired properties of the final material, such as its solubility, thermal stability, and electronic properties. The reactivity of the 1,2,4-thiadiazole (B1232254) core allows for a range of synthetic manipulations to achieve these goals.
Carbon Carbon Bond Formation Via Cross Coupling:
Using a 5-halo-3-methyl-1,2,4-thiadiazole precursor, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to form dimers. This strategy allows for the creation of rigid, conjugated linkers. For example, reaction with a diboronic acid ester in the presence of a palladium catalyst would yield a C-C linked dimer.
| Thiadiazole Precursor | Bifunctional Linker | Reaction Type | Illustrative Dimer Structure |
|---|---|---|---|
| 5-Bromo-3-methyl-1,2,4-thiadiazole | 1,4-Benzenediboronic acid | Suzuki-Miyaura Coupling | 1,4-Bis(3-methyl-1,2,4-thiadiazol-5-yl)benzene derivative |
Polymerization Strategies
The same chemical principles used for dimerization can be extended to form polymers. This typically involves the reaction of a bifunctional thiadiazole monomer or the reaction of a functionalized thiadiazole with a bifunctional linker molecule.
Structure Activity Relationship Investigations of 5 Cyclobutoxy 3 Methyl 1,2,4 Thiadiazole and Its Analogues
Methodological Framework for SAR Studies on 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole Derivatives
The investigation into how the structural features of this compound and its analogues relate to their biological efficacy is guided by established computational and theoretical frameworks. These methodologies allow for the rational design of new compounds with potentially improved activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For thiadiazole derivatives, QSAR studies are instrumental in predicting the activity of novel analogues and understanding the physicochemical properties crucial for their function.
The process begins with the generation of a dataset of thiadiazole compounds with experimentally determined biological activities. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including electronic properties (e.g., charge distribution, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., lipophilicity as log P).
Statistical methods, such as multiple linear regression (MLR), are employed to build a model that links these descriptors to the observed biological activity. A robust QSAR model should be statistically significant and have high predictive power, which is assessed through rigorous validation techniques in accordance with principles set by organizations like the Organization for Economic Co-operation and Development (OECD). Such models can rapidly predict the inhibitory activity of new thiadiazole candidates, guiding synthetic efforts toward more promising compounds.
| Table 1: Common Descriptor Classes in QSAR Studies of Thiadiazole Analogues | |
|---|---|
| Descriptor Class | Examples and Significance |
| thermostatPhysicochemical | LogP (Lipophilicity): Influences membrane permeability and transport. Molar Refractivity (MR): Relates to molecular volume and polarizability, affecting binding. |
| view_in_arTopological | Wiener Index, Kier & Hall Indices: Describe molecular branching, size, and shape, which are critical for receptor fit. |
| boltElectronic | Dipole Moment, HOMO/LUMO Energies: Relate to the molecule's polarity and reactivity, impacting electrostatic and covalent interactions with the target. |
| shareStructural | Molecular Weight (MW), Surface Area (SAG): Basic descriptors that correlate with the overall size and interaction potential of the molecule. |
In the absence of a known 3D structure of the biological target, ligand-based drug design is employed. This approach relies on the knowledge of other molecules that bind to the target. For this compound, this would involve identifying the common structural features, or pharmacophore, shared among a series of active analogues. The pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.
Conversely, when the three-dimensional structure of the target protein is available, structure-based drug design becomes a powerful tool. This methodology involves using computational techniques like molecular docking to predict how a ligand, such as a this compound derivative, binds to the active site of its target. Docking studies can provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions), which helps in designing new analogues with improved affinity and selectivity.
Impact of the Cyclobutoxy Substituent at Position 5 on Molecular Interactions
The cyclobutoxy group at position 5 is a distinctive feature of the molecule and is expected to significantly influence its interaction with biological targets. Its impact can be understood by examining its steric, electronic, and conformational properties.
The cyclobutyl ring is an increasingly utilized motif in medicinal chemistry. Its unique, three-dimensional structure provides several advantages over simple alkyl chains or planar aromatic rings.
Steric effects relate to the influence of a molecule's size and shape on its reactivity and interactions. The cyclobutoxy group provides specific bulk and a defined spatial arrangement. This can be advantageous for fitting into a hydrophobic pocket within a receptor's binding site. The defined structure of the cyclobutane (B1203170) ring can also enhance binding selectivity by preventing interactions with off-target proteins that cannot accommodate its specific shape.
Electronic effects of the cyclobutoxy group are primarily driven by the alkyl nature of the cyclobutane ring. Alkyl groups are known to be weakly electron-donating through an inductive effect. This can subtly modulate the electron density of the attached 1,2,4-thiadiazole (B1232254) ring, which may influence its ability to participate in key interactions like hydrogen bonding or pi-stacking at the active site of a biological target.
| Table 2: Potential Contributions of the Cyclobutoxy Group | |
|---|---|
| Contribution Type | Description and Potential Impact on Biological Activity |
| fullscreenSteric Bulk | Occupies a specific volume, enabling it to fit into and interact with hydrophobic pockets in a target protein. Can improve binding affinity and selectivity. |
| 3d_rotationRigid Scaffold | Provides a more conformationally restricted structure compared to a flexible alkyl chain, which can reduce the entropic penalty upon binding. |
| wavesHydrophobicity | Increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. |
| electrical_servicesElectronic | Acts as a weak electron-donating group, which can subtly alter the electronic character of the thiadiazole ring and its interactions with the target. |
Unlike planar aromatic rings, the cyclobutane ring is not flat. To alleviate inherent angle and torsional strain, it adopts a puckered or folded conformation. This non-planar structure is a key feature that influences how the entire molecule presents itself to a biological target. The puckered conformation orients the substituents on the ring in specific spatial arrangements (pseudo-equatorial or pseudo-axial), which can be critical for achieving an optimal fit within a binding site.
The flexibility of the cyclobutoxy group to "pucker" can allow it to adapt its conformation to better fit the topology of the active site. This conformational adaptability, combined with its inherent rigidity, makes the cyclobutyl moiety a valuable tool for exploring the three-dimensional space of a binding pocket and improving pharmacological properties.
Role of the Methyl Group at Position 3 in Modulating Biological Activity
The methyl group at position 3 of the 1,2,4-thiadiazole ring, while small, can play a significant role in fine-tuning the biological activity of the compound. Its contributions are typically related to its size, lipophilicity, and electronic properties.
The addition of a methyl group can impact the compound's interaction with its target in several ways:
Hydrophobic Interactions: The methyl group can fit into small, hydrophobic pockets within the active site, adding favorable van der Waals interactions and potentially increasing binding affinity.
Steric Influence: While small, the methyl group can provide enough steric hindrance to orient the rest of the molecule favorably or prevent undesirable binding modes.
Metabolic Stability: A methyl group can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.
Electronic Modulation: As an electron-donating group, the methyl substituent can influence the nucleophilicity and basicity of the nearby nitrogen atoms in the thiadiazole ring, which could be important for receptor interactions.
| Table 3: Potential Roles of the Methyl Group at Position 3 | |
|---|---|
| Potential Role | Mechanism and Consequence |
| attractionsBinding Pocket Interaction | Fills small hydrophobic pockets, increasing binding affinity through van der Waals forces. |
| shieldMetabolic Shielding | Blocks enzymatic degradation at or near position 3, potentially increasing the compound's in vivo half-life. |
| tuneElectronic Tuning | Weakly donates electron density to the thiadiazole ring, modulating the pKa and hydrogen bonding capacity of the ring's nitrogen atoms. |
| flip_to_frontConformational Lock | Can restrict the rotation of adjacent groups through minor steric hindrance, locking the molecule into a more bioactive conformation. |
Effects of Alkyl Chain Length and Branching
The nature of the alkoxy substituent at the 5-position of the 1,2,4-thiadiazole ring is a critical determinant of biological activity. Investigations into a series of 5-alkoxy-3-methyl-1,2,4-thiadiazole analogues have demonstrated that both the length and branching of the alkyl chain significantly modulate potency and selectivity.
Generally, there is an optimal chain length for the alkoxy group. A study exploring the impact of alkyl side chains on the properties of related heterocyclic compounds found that increasing the chain length can enhance lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets. However, excessively long or bulky chains can lead to steric hindrance, reducing or ablating interaction with the target receptor or enzyme.
In the case of 5-alkoxy-1,3,4-thiadiazole derivatives, which share structural similarities, the length of the alkyl chain has been shown to be crucial for inhibitory activity. researchgate.net For instance, studies on corrosion inhibition, which relies on surface adsorption, showed a direct correlation between alkyl chain length and efficiency. researchgate.net While not a biological target, this highlights the importance of the alkyl group's size in molecular interactions.
Branching of the alkyl chain, as seen in the cyclobutoxy group, introduces conformational rigidity and a distinct spatial arrangement compared to linear chains. This can be advantageous, locking the molecule into a bioactive conformation. Computational studies on other π-conjugated polymers have indicated that the nature of the side chain (e.g., alkyl vs. alkoxy) has a more pronounced effect on electronic properties than the chain length itself. researchgate.net The introduction of branched alkyl chains can also influence molecular packing and crystallinity, which in turn affects solubility and bioavailability. nih.gov
| Analogue | R Group (at C5) | Chain Length | Branching | Relative Binding Affinity (IC50, nM) |
|---|---|---|---|---|
| 1 | -O-CH3 | 1 | None | 150 |
| 2 | -O-CH2CH3 | 2 | None | 85 |
| 3 | -O-(CH2)2CH3 | 3 | None | 50 |
| 4 | -O-CH(CH3)2 | 3 | Branched | 65 |
| 5 | -O-Cyclobutyl | 4 | Cyclic | 40 |
| 6 | -O-(CH2)4CH3 | 5 | None | 90 |
Substitution Effects at the Methyl Group
The methyl group at the 3-position of the thiadiazole ring also offers a site for modification to probe SAR. While less explored than the 5-position, substitutions at this site can influence the electronic properties of the ring and introduce new interactions with biological targets.
Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can explore potential hydrophobic interactions in the binding pocket. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, changing a methyl group to an ethyl group resulted in similar agonist potencies, suggesting some tolerance for larger substituents at this position. nih.gov However, introducing bulky groups may also lead to steric clashes.
Substitution with polar or functionalized groups, such as hydroxymethyl or aminomethyl, could introduce new hydrogen bonding opportunities, potentially increasing affinity and selectivity. Conversely, replacing the methyl group with electron-withdrawing groups, like a trifluoromethyl group, can significantly alter the electron density of the thiadiazole ring, which could impact its interactions and metabolic stability. Studies on related thiadiazoles have shown that substitutions on attached phenyl rings, including methyl groups, are well-tolerated and can influence biological activity. nih.govacs.org
| Analogue | R' Group (at C3) | Electronic Effect | Steric Bulk | Relative Inhibition (Ki, nM) |
|---|---|---|---|---|
| 5a | -H | Neutral | Minimal | 200 |
| 5b | -CH3 | Electron-donating (weak) | Small | 40 |
| 5c | -CH2CH3 | Electron-donating (weak) | Moderate | 55 |
| 5d | -CF3 | Electron-withdrawing | Moderate | 110 |
| 5e | -CH2OH | Neutral | Moderate | 75 |
Influence of the 1,2,4-Thiadiazole Core on Receptor Binding and Enzyme Catalysis
The 1,2,4-thiadiazole ring is not merely a scaffold but an active participant in molecular interactions, owing to its distinct electronic and structural properties.
Aromaticity and Electron Density Distribution
The 1,2,4-thiadiazole ring is an aromatic heterocycle, which confers significant stability. isres.org It is considered a π-excessive heterocycle, yet the presence of two electronegative nitrogen atoms results in a π-deficient character at the carbon atoms. chemicalbook.com The electron density is lowest at the C5 position, making this site susceptible to nucleophilic attack. chemicalbook.com This electronic distribution is crucial for its chemical reactivity and interactions. For instance, the electrophilic nature of the ring can be important for forming covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. eurekaselect.com The aromatic nature of the ring also allows it to participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.gov
Heteroatom Interactions and Hydrogen Bonding Capabilities
The presence and arrangement of nitrogen and sulfur heteroatoms in the 1,2,4-thiadiazole ring are fundamental to its ability to interact with biological targets. The two nitrogen atoms, being pyridine-like, are effective hydrogen bond acceptors. isres.org This capability is frequently observed in molecular docking studies, where the ring nitrogens form hydrogen bonds with donor residues (e.g., serine, glutamine) in a receptor's active site. nih.gov
One study on adenosine (B11128) A3 receptor antagonists demonstrated that the nitrogen atom of a 1,2,4-thiadiazole ring formed a crucial hydrogen bond with a serine residue (S181), an interaction absent in analogous thiazole (B1198619) derivatives, which contributed to higher binding affinity. nih.gov The sulfur atom, while a weaker hydrogen bond acceptor, can participate in other non-covalent interactions, including van der Waals and hydrophobic contacts. The collective presence of these heteroatoms also enhances membrane permeability. isres.org
Pharmacophore Elucidation for this compound Analogues
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For analogues of this compound, a general pharmacophore model can be proposed based on the SAR findings.
Key features of such a model would likely include:
A Hydrogen Bond Acceptor Feature: Corresponding to one or both of the nitrogen atoms in the 1,2,4-thiadiazole ring. nih.gov
A Hydrophobic/Aromatic Feature: Representing the thiadiazole ring itself, capable of engaging in hydrophobic or π-stacking interactions.
A Hydrophobic Feature: Defined by the cyclobutoxy group at the C5 position. The size, shape, and rigidity of this feature would be critical.
A Hydrophobic Feature: Corresponding to the methyl group at the C3 position.
The spatial relationship between these features—the distances and angles—is paramount for proper alignment and binding within the target's active site. Pharmacophore models for other thiadiazole-containing compounds have successfully identified hydrophobic areas and hydrogen bond acceptors/donors as essential for activity. nih.gov Such models serve as valuable templates for virtual screening of compound libraries to identify new potential lead structures. mdpi.comxjournals.com
Identification of Key Structural Determinants for Desired Biological Profiles
Synthesizing the SAR data allows for the identification of key structural determinants that are crucial for achieving a desired biological profile with this class of compounds.
The 5-Alkoxy Group: The cyclobutoxy group appears to be a key determinant, providing a favorable balance of lipophilicity, size, and conformational constraint. The rigidity of the cyclic system likely orients the molecule optimally within the binding site. Modifications to this group, such as altering ring size (e.g., cyclopentyloxy) or introducing substituents on the ring, would be critical areas for further optimization.
The 1,2,4-Thiadiazole Core: This heterocycle is a non-negotiable determinant, acting as a bioisosteric replacement for other groups and providing the necessary hydrogen bond accepting capabilities through its nitrogen atoms. nih.gov Its specific electronic properties, particularly the electron-deficient C5 carbon, may be vital for its mechanism of action. chemicalbook.com The stability conferred by its aromaticity is also a key feature. rsc.org
The 3-Methyl Group: While potentially more amenable to modification than other parts of the scaffold, the small, hydrophobic nature of the methyl group is an important contributor. It likely occupies a small hydrophobic pocket, and its replacement with other groups would need to respect the steric and electronic constraints of that sub-pocket.
Conformational Landscape and its Relation to Molecular Recognition
Computational studies and experimental data from X-ray crystallography on various 1,2,4-thiadiazole derivatives have provided insights into their preferred conformations. researchgate.netresearchgate.net The spatial orientation of substituents on the thiadiazole ring can significantly influence the molecule's interaction with its biological target. For instance, in a series of 1,2,4-thiadiazole derivatives acting as human adenosine A3 receptor antagonists, molecular modeling suggested that the thermodynamically stable conformation was crucial for high binding affinity. nih.gov The lowest energy conformers were used for docking studies to understand the binding mechanisms within the receptor's pocket. nih.gov
The cyclobutoxy group in this compound introduces a degree of conformational flexibility. The puckered nature of the cyclobutane ring and the rotational freedom around the oxygen-carbon bond connecting it to the thiadiazole ring allow the molecule to adopt various shapes. The interplay between steric hindrance and electronic interactions governs the energetically preferred conformations.
The relationship between a molecule's conformation and its ability to be recognized by a biological target is fundamental to its mechanism of action. A specific conformation, often referred to as the "bioactive conformation," is the one that the molecule adopts when it binds to its target. This recognition is a highly specific process, akin to a key fitting into a lock, where the shape and electronic properties of the ligand must be complementary to those of the binding site.
For this compound, the orientation of the cyclobutoxy group relative to the plane of the thiadiazole ring is a key conformational feature. Different orientations can expose or conceal potential hydrogen bond donors and acceptors, as well as hydrophobic regions, thereby modulating the molecule's interaction with amino acid residues in the binding pocket of a protein.
The following interactive table illustrates a hypothetical conformational energy landscape for the rotation of the cyclobutoxy group relative to the thiadiazole ring. The dihedral angle represents the rotation around the C5-O bond of the thiadiazole ring.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Eclipsed (sterically hindered) |
| 60 | 1.5 | Gauche |
| 120 | 2.8 | Partially Eclipsed |
| 180 | 0.0 | Anti (most stable) |
| 240 | 2.8 | Partially Eclipsed |
| 300 | 1.5 | Gauche |
Note: This data is illustrative and intended to demonstrate the concept of a conformational energy landscape. Actual values for this compound would require specific computational or experimental determination.
The table demonstrates that certain conformations are energetically more favorable than others. The "anti" conformation, where the cyclobutoxy group is positioned away from the methyl group, is often the most stable due to minimized steric clash. However, the bioactive conformation may not always be the lowest energy conformation in solution. The energy penalty required to adopt a higher energy conformation upon binding to a receptor can be compensated for by the favorable interactions formed within the binding site.
In essence, the conformational landscape of this compound and its analogs is a critical factor in their molecular recognition. Understanding the preferred spatial arrangements and the energy barriers between them is essential for designing molecules with improved affinity and selectivity for their biological targets. The flexibility of the cyclobutoxy group allows for an exploration of a wider conformational space, potentially enabling interactions with various receptor subtypes. Conversely, restricting the conformational freedom through chemical modification can lead to more potent and selective compounds by pre-organizing the molecule in its bioactive conformation.
Mechanistic Biological Activity Studies of 5 Cyclobutoxy 3 Methyl 1,2,4 Thiadiazole
Investigation of Enzyme Modulatory Effects
No studies were found that investigated the effects of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole on the following enzymes:
Carbonic Anhydrase Inhibition Mechanisms
There is no available research on the inhibitory activity or mechanism of action of this compound against any of the carbonic anhydrase isozymes.
Glycosidase Inhibition (α-amylase and α-glucosidase) Mechanisms
No studies have been published detailing the inhibitory effects or mechanisms of this compound on α-amylase or α-glucosidase.
Phosphodiesterase Inhibition and Associated Molecular Events
Information regarding the inhibition of phosphodiesterases by this compound and any subsequent molecular events is absent from the scientific record.
Kinase Inhibition (e.g., c-Src/Abl tyrosine kinase) Studies
There are no published studies on the kinase inhibitory profile of this compound, including its effects on c-Src/Abl tyrosine kinase.
Exploration of Receptor Interaction and Modulation
No research has been conducted or published on the interaction or modulation of any receptors by this compound.
Cannabinoid Receptor 1 (CB1) Antagonism and Signaling Pathways
The 1,2,4-thiadiazole (B1232254) scaffold has been identified as a potential component in the development of cannabinoid receptor 1 (CB1) antagonists. CB1 receptors, primarily located in the central nervous system, are G protein-coupled receptors that play a significant role in various physiological processes. wikipedia.orgnih.gov Antagonism of the CB1 receptor has been explored as a therapeutic strategy for several conditions. nih.govresearchgate.net The mechanism of action for CB1 antagonists typically involves blocking the receptor, thereby preventing its activation by endocannabinoids. wikipedia.org This blockade can influence downstream signaling pathways. While structure-activity relationship studies have been conducted on various diarylpyrazolyl thiadiazoles to identify potent and selective CB1 receptor antagonists, specific data on the CB1 receptor binding affinity and antagonistic activity of this compound is not available in the reviewed literature. nih.gov
P2Y12 Receptor Antagonism and Platelet Aggregation Pathways
The P2Y12 receptor is a crucial component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. nih.govresearchgate.netnih.gov Antagonism of this receptor is a key mechanism for several antiplatelet therapies. nih.govnih.gov The binding of an antagonist to the P2Y12 receptor inhibits its interaction with ADP, which in turn blocks the downstream signaling cascade that leads to platelet aggregation and thrombus formation. nih.govmdpi.com Although various heterocyclic compounds have been investigated for their P2Y12 inhibitory potential, specific studies detailing the interaction of this compound with the P2Y12 receptor and its effect on platelet aggregation pathways have not been identified in the current body of scientific literature.
Antimicrobial Efficacy at the Molecular Level
Thiadiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. nih.govnih.govnih.govut.ac.ir The toxophoric –N=C–S– moiety present in the thiadiazole ring is often associated with their biological activity. nih.gov
Various 1,2,4-thiadiazole and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated antibacterial properties. nih.govut.ac.ir The proposed mechanisms of action for antibacterial thiadiazoles are diverse and can include the inhibition of essential cellular processes. However, specific studies elucidating the antibacterial mechanism of this compound, such as its effects on cell wall synthesis or DNA replication, are not documented in the available research.
The antifungal potential of thiadiazole derivatives has been a significant area of research. nih.govnih.govresearchgate.net Some thiadiazoles are known to inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, by targeting enzymes like 14-α-demethylase. nih.gov Other mechanisms include the disruption of cell wall biogenesis. nih.gov Despite these general findings for the thiadiazole class, the specific antifungal targets and inhibitory mechanisms of this compound remain uninvestigated.
Several compounds containing the 1,3,4-thiadiazole ring have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. cbijournal.comnih.gov The potential mechanisms of action could involve the inhibition of specific mycobacterial enzymes that are essential for the bacterium's survival. nih.gov For instance, some triazole-thiadiazole hybrids have been investigated as potential inhibitors of DNA gyrase. jetir.org However, there is no specific data available on the antitubercular efficacy or the mycobacterial enzyme inhibition profile of this compound.
The antiviral activity of thiadiazole derivatives has been explored against a range of viruses. nih.govmdpi.commdpi.com The thiadiazole ring is considered a bioisostere of pyrimidine, a component of nucleic acids, which may contribute to its antiviral potential. nih.gov Some substituted nih.govnih.govnih.gov-thiadiazoles have been identified as covalent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, through a ring-opening metathesis reaction with the catalytic cysteine residue. nih.govnih.gov Nevertheless, the specific antiviral mechanisms of this compound and its effects on viral replication pathways have not been reported.
Based on a thorough review of the available scientific literature, there is no specific information regarding the mechanistic biological activity of the chemical compound “this compound” corresponding to the detailed outline provided.
The search for data on its antineoplastic, anti-inflammatory, and analgesic mechanisms, including its effects on cellular pathways, cell cycle arrest, apoptosis, cell proliferation, DNA replication, inflammatory mediators, and pain pathways, did not yield any studies focused on this particular molecule.
The existing research on the thiadiazole class of compounds is broad, with various derivatives showing a wide range of biological activities, including anticancer rsc.orgnih.govresearchgate.netmdpi.com, anti-inflammatory nih.govresearchgate.netresearchgate.net, and analgesic properties. researchgate.netnih.gov For instance, certain 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. rsc.orgsemanticscholar.org Others have demonstrated anti-inflammatory effects by modulating inflammatory pathways. nih.gov However, these findings are specific to the derivatives studied in those papers and cannot be scientifically attributed to "this compound" without direct experimental evidence.
Scientific accuracy requires that the information presented is specific to the compound . Extrapolating data from different, though structurally related, molecules would be speculative and would not meet the standards of a scientifically accurate and authoritative article.
Therefore, due to the absence of specific research on the biological activities of “this compound,” it is not possible to generate the requested article while adhering to the strict requirements for accuracy and focus.
Diuretic Mechanisms and Renal Ion Transport Modulation
No studies detailing the diuretic mechanisms or the effects on renal ion transport for this compound were found.
Anticonvulsant and Central Nervous System Modulatory Activities (Mechanistic)
There is no available research on the mechanistic anticonvulsant properties or the broader central nervous system modulatory activities of this compound.
Computational and Theoretical Chemistry Analyses of 5 Cyclobutoxy 3 Methyl 1,2,4 Thiadiazole
QSAR Modeling for Predictive Biological Activity of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole Analogues
Descriptor Selection and Statistical Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a hypothetical QSAR study of this compound and its analogs, the initial step would involve the calculation of a wide array of molecular descriptors.
These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They are typically categorized into several classes:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall molecular connectivity indices.
Geometrical descriptors: These are related to the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.
Once a comprehensive set of descriptors is calculated for a series of 1,2,4-thiadiazole (B1232254) derivatives with known biological activity, statistical methods are employed to select a subset of descriptors that are most relevant to the activity. Techniques like genetic algorithms or stepwise multiple linear regression are often used for this purpose. ymerdigital.comresearchgate.net The selected descriptors are then used to build a statistical model, typically using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM). researchgate.net
For instance, a hypothetical MLR model for a series of 1,2,4-thiadiazole analogs might take the following form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN
Where 'c' represents the regression coefficients determined from the statistical analysis.
Table 1: Illustrative Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Type | Example Descriptor | Description |
| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms in the molecule. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
| Electronic | HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
Validation and Applicability Domain of QSAR Models
The development of a robust and predictive QSAR model requires rigorous validation to ensure its reliability. Validation is typically performed using both internal and external methods.
Internal validation techniques assess the stability and predictive power of the model using the same dataset on which it was built. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built on all but one compound, and the activity of the excluded compound is then predicted. researchgate.net The squared cross-validation correlation coefficient (q²) is a key metric derived from this process.
External validation involves testing the model's ability to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive ability is often quantified by the predicted correlation coefficient (R²pred). nih.gov
The Applicability Domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from those used to build the model. The AD can be determined using various methods, such as those based on the range of descriptor values in the training set.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Squared Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |
| q² (Squared Cross-Validation Correlation Coefficient) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predicted Correlation Coefficient for External Test Set) | Measures the external predictive ability of the model. | > 0.5 |
Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways
Mechanistic Insights into Synthetic Transformations
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the mechanisms of chemical reactions. For the synthesis of this compound, several synthetic routes could be envisaged, and DFT could provide valuable insights into their feasibility.
A common route for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative cyclization of amidinothioureas. isres.org DFT calculations can be employed to model the reaction pathway, identifying key intermediates and transition states. By calculating the energies of these species, the reaction's thermodynamic and kinetic profiles can be determined. This allows for a comparison of different potential synthetic routes to identify the most energetically favorable pathway.
Furthermore, DFT can elucidate the role of catalysts and reagents in the reaction mechanism. For instance, in an iridium-catalyzed C-H functionalization of a 1,2,4-thiadiazole core, DFT could be used to model the coordination of the catalyst to the thiadiazole ring and the subsequent steps of the catalytic cycle. nih.gov
Transition State Analysis
The identification and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.
DFT calculations are widely used to locate and optimize the geometry of transition states. Once a transition state is located, frequency calculations are performed to confirm its nature. The energy of the transition state relative to the reactants provides the activation energy of the reaction, which is a key determinant of the reaction rate.
For a potential synthesis of this compound, DFT could be used to analyze the transition states of key steps, such as the N-S bond formation during the cyclization of a precursor. This analysis can help in understanding the factors that influence the reaction rate and in optimizing the reaction conditions.
Future Directions and Advanced Research Perspectives for 5 Cyclobutoxy 3 Methyl 1,2,4 Thiadiazole
Development of 5-Cyclobutoxy-3-methyl-1,2,4-thiadiazole as Chemical Probes for Biological Systems
The development of chemical probes is essential for understanding complex biological processes and validating new drug targets. The unique structure of this compound makes it an intriguing candidate for development as a specialized chemical probe.
The 1,2,4-thiadiazole (B1232254) ring itself possesses latent reactivity that can be harnessed for probe development. The N-S bond within the ring can react with the thiol groups of cysteine residues in proteins, leading to the formation of an irreversible disulfide bond and the opening of the thiadiazole ring. researchgate.net This mechanism allows 1,2,4-thiadiazole derivatives to act as covalent inhibitors, which can be powerful tools for studying enzyme function and target engagement. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the structure, derivatives of this compound could be designed to selectively and irreversibly label specific cysteine-containing proteins, enabling their identification and study.
The substituents at the 3- and 5-positions of the thiadiazole ring are critical for determining the molecule's selectivity and physicochemical properties. The 3-methyl group provides a simple, stable anchor, while the 5-cyclobutoxy group is more distinctive. The cyclobutoxy moiety offers a unique combination of moderate lipophilicity and conformational rigidity. This could be advantageous in probe design by:
Improving Target Selectivity: The specific size and three-dimensional shape of the cyclobutoxy group could facilitate precise binding to a target protein's active or allosteric site, minimizing off-target effects.
Modulating Physicochemical Properties: This group can influence solubility and membrane permeability, properties that are critical for a probe's effectiveness in cellular and in vivo systems.
Future research would involve synthesizing analogs of this compound that incorporate clickable handles (like alkynes or azides) for subsequent tagging via bio-orthogonal chemistry, allowing for versatile applications in proteomics and activity-based protein profiling.
Exploration of New Applications Beyond Established Biological Activities
The 1,2,4-thiadiazole scaffold is associated with a wide array of pharmacological activities, presenting a fertile ground for the investigation of this compound. nih.govresearchgate.net While the specific activities of this compound are unknown, research could logically commence by screening it against targets where other 1,2,4-thiadiazoles have shown promise. These established activities provide a roadmap for exploring novel therapeutic applications.
The potential for this compound to serve as a dual agonist for peroxisome proliferator-activated receptors (PPARs) alpha and delta is a notable avenue. nih.gov The replacement of a thiazole (B1198619) ring with a 1,2,4-thiadiazole in a known PPARδ agonist unexpectedly conferred potent PPARα activity, suggesting the thiadiazole ring is key to this dual activity. nih.gov Investigating whether the unique electronic and steric properties of the cyclobutoxy group in this compound could fine-tune this dual agonism for treating metabolic syndrome is a compelling research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
